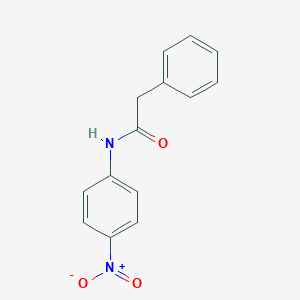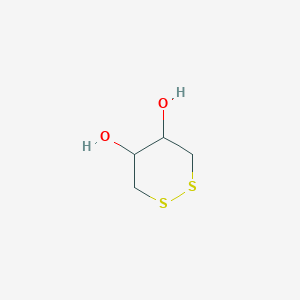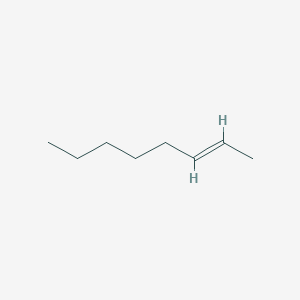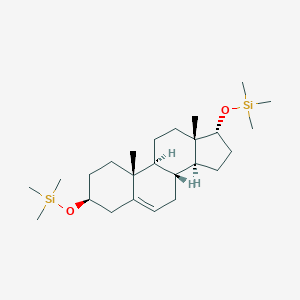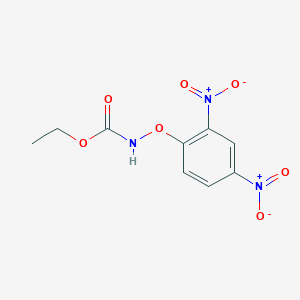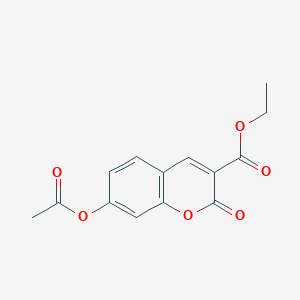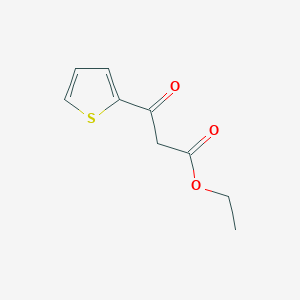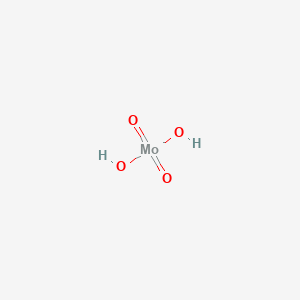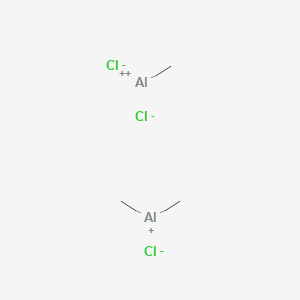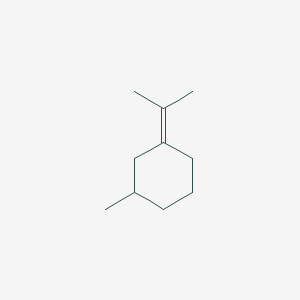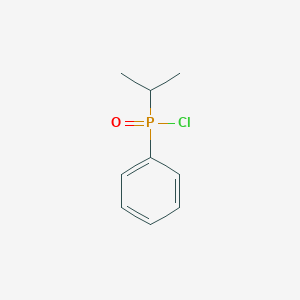
Phenyl(propan-2-yl)phosphinic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(propan-2-yl)phosphinic chloride, also known as PPCl, is a chemical compound that has been widely used in scientific research. It is a phosphinic acid derivative that has been synthesized through various methods. PPCl has been shown to have a wide range of applications in scientific research due to its unique properties.
Wirkmechanismus
Phenyl(propan-2-yl)phosphinic chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various physiological effects. Phenyl(propan-2-yl)phosphinic chloride has also been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase and carboxylesterase.
Biochemische Und Physiologische Effekte
Phenyl(propan-2-yl)phosphinic chloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Phenyl(propan-2-yl)phosphinic chloride has also been shown to have antiviral properties, inhibiting the replication of various viruses. In addition, Phenyl(propan-2-yl)phosphinic chloride has been shown to have antitumor properties, inhibiting the growth of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl(propan-2-yl)phosphinic chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been shown to have a wide range of applications in scientific research. However, Phenyl(propan-2-yl)phosphinic chloride also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action can be complex, requiring further research to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on Phenyl(propan-2-yl)phosphinic chloride. One area of research is the development of novel drugs based on Phenyl(propan-2-yl)phosphinic chloride. Another area of research is the study of its mechanism of action, which could lead to a better understanding of its effects and potential applications. Additionally, further research on the synthesis of Phenyl(propan-2-yl)phosphinic chloride could lead to more efficient and cost-effective methods of production.
Synthesemethoden
Phenyl(propan-2-yl)phosphinic chloride has been synthesized through various methods, including the reaction of phosphorus trichloride with isopropylbenzene in the presence of a catalyst, and the reaction of phosphorus trichloride with isopropylbenzene and a nucleophile. The latter method has been shown to be more efficient and has been widely used in the synthesis of Phenyl(propan-2-yl)phosphinic chloride.
Wissenschaftliche Forschungsanwendungen
Phenyl(propan-2-yl)phosphinic chloride has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of organophosphorus compounds, and as a catalyst for various reactions. Phenyl(propan-2-yl)phosphinic chloride has also been used in the synthesis of novel drugs and as a tool for drug discovery. It has been shown to have antimicrobial, antiviral, and antitumor properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
13213-43-9 |
|---|---|
Produktname |
Phenyl(propan-2-yl)phosphinic chloride |
Molekularformel |
C9H12ClOP |
Molekulargewicht |
202.62 g/mol |
IUPAC-Name |
[chloro(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
MJRQEECLCDXNNN-UHFFFAOYSA-N |
SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
Kanonische SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



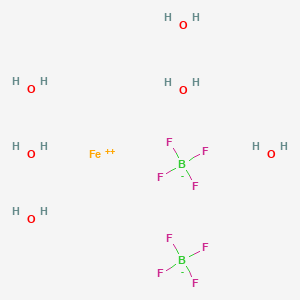
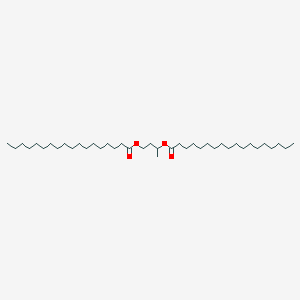
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
